7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
7-(3-Chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-dione derivative characterized by its substitution pattern:
- Position 7: 3-chlorobenzyl group, contributing to lipophilicity and receptor interaction.
- Positions 1 and 3: Methyl groups, enhancing metabolic stability.
- Position 8: Piperidin-1-ylmethyl moiety, a nitrogen-containing heterocycle influencing solubility and target affinity.
This compound belongs to a class of TRPC5 modulators and shares structural homology with therapeutics targeting neurological, cardiovascular, and metabolic disorders .
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-7-6-8-15(21)11-14)16(22-18)13-25-9-4-3-5-10-25/h6-8,11H,3-5,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAFIKZNMZKYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a derivative of xanthine or purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and comparative studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
This structure features a purine core with various substituents that may influence its biological activity.
Research indicates that compounds with similar structures often interact with several biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they interfere with folate metabolism, essential for DNA synthesis.
- Kinase Inhibition : Many purine derivatives exhibit inhibitory effects on various kinases, including tyrosine kinases involved in cell proliferation and survival pathways.
Anticancer Activity
Studies have shown that derivatives similar to the target compound can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that certain xanthine derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis .
- Case Study : A derivative with a similar structure was reported to exhibit significant activity against melanoma cells through MEK/ERK pathway inhibition .
Neuropharmacological Effects
There is emerging evidence suggesting that compounds like this one may possess neuroprotective properties:
- Antidepressant Potential : Some studies have indicated that modifications in the piperidine moiety can enhance antidepressant-like effects in animal models .
Comparative Studies
A comparative analysis of similar compounds reveals varying degrees of biological activity:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic properties. Its structure suggests that it may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that derivatives of purine compounds often exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.
Pharmacology
Pharmacological studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for determining the efficacy and safety of the compound in potential therapeutic applications.
Key Findings:
- Bioavailability : Initial studies suggest promising bioavailability profiles for similar purine derivatives.
- Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes related to cellular signaling pathways.
Biological Studies
This compound has been utilized in various biological assays to explore its effects on cellular processes. Investigations into its cytotoxicity and interaction with cellular receptors have shown potential implications in cancer research and treatment.
Industrial Applications
Due to its unique chemical properties, this compound may find applications in the development of new materials or chemical processes within industrial settings.
Several case studies have highlighted the applications of this compound in research:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of similar purine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exhibited significant anti-proliferative effects.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases by purine derivatives demonstrated that modifications to the benzyl group could enhance binding affinity and selectivity for target enzymes.
Case Study 3: Drug Development
The compound has been considered in drug formulation studies aimed at improving delivery mechanisms for therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
Comparison with Similar Compounds
Neurological Targets
Cardiovascular Activity
- 8-Alkylamino Derivatives (): Antiarrhythmic activity (ED50 = 54.9–55.0) via α-adrenoreceptor modulation .
- Target Compound : Unreported cardiovascular effects; piperidine moiety may confer α-receptor affinity.
Metabolic Targets
- Linagliptin () : DPP-4 inhibitor (IC50 = 1 nM) for type 2 diabetes; shares purine-dione core but lacks chlorobenzyl/piperidine groups .
Physicochemical and Pharmacokinetic Properties
Key Insight : The target compound’s 3-chlorobenzyl and piperidinylmethyl groups likely enhance blood-brain barrier permeability compared to polar derivatives (e.g., hydroxymethyl) .
Preparation Methods
Catalytic Substitution Method
A mixture of 8-bromo-7-(3-chlorobenzyl)-1,3-dimethylxanthine , piperidine (1.5 equiv), potassium iodide (0.1 equiv), and potassium carbonate (3.0 equiv) in n-butyl acetate is heated at 100–110°C for 12–16 hours. The piperidine acts as both a nucleophile and a base, facilitating the substitution.
Critical Factors:
- Catalyst: KI enhances reaction rate by stabilizing transition states.
- Solvent Polarity: Ester solvents (e.g., n-butyl acetate) improve nucleophilicity without side reactions.
- Temperature: >100°C required for feasible reaction kinetics.
Post-reaction, the mixture is cooled, acidified with acetic acid, and extracted to isolate the crude product. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)xanthine .
Final Purification and Salt Formation
The free base is converted to a stable salt form, often the (D)-tartrate , to enhance crystallinity and bioavailability. Reaction with D-tartaric acid in methanol/denatured alcohol (1:1 v/v) at 50°C for 2 hours precipitates the tartrate salt, which is filtered and dried.
Purity Data:
- HPLC Purity: >99% (after recrystallization)
- Melting Point: 198–202°C (decomposition observed above 210°C)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Catalytic Substitution | High regioselectivity, scalable | Requires high temperatures | 78–82 |
| Mannich Reaction | Mild conditions, fewer byproducts | Lower functional group tolerance | 65–70 |
Challenges and Mitigation Strategies
- Regioselectivity at N7: Competing alkylation at N9 is minimized by using bulky bases (e.g., DBU) or protecting groups.
- Piperidine Solubility: Co-solvents (e.g., DMF/n-butyl acetate) enhance reagent miscibility.
- Product Degradation: Strict temperature control during distillation prevents thermal decomposition.
Q & A
Basic: How can reaction conditions be optimized for introducing the piperidin-1-ylmethyl group at the 8-position during synthesis?
Methodological Answer:
The introduction of the piperidin-1-ylmethyl group typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts: Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to facilitate substitution at the 8-position .
- Temperature Control: Reactions often proceed optimally at 60–80°C to balance kinetics and side-product formation .
- Purification: Column chromatography or recrystallization ensures high purity, monitored by TLC or HPLC .
Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, chlorobenzyl aromatic signals) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- IR Spectroscopy: Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .
Advanced: How to design structure-activity relationship (SAR) studies for this xanthine derivative?
Methodological Answer:
- Variation of Substituents: Systematically modify the 3-chlorobenzyl, piperidinyl, or methyl groups to assess impact on target binding (e.g., replace chlorobenzyl with fluorinated analogs) .
- Computational Tools: Use molecular docking (AutoDock, Schrödinger) to predict interactions with adenosine receptors or phosphodiesterases, guided by analogs like 8-(cyclohexylamino)-purine derivatives .
- Biological Assays: Pair SAR with in vitro enzymatic inhibition assays (e.g., PDE4/5) and cytotoxicity profiling .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell lines (e.g., HEK293 vs. CHO), buffer pH, and co-factor concentrations .
- Dose-Response Curves: Validate EC₅₀/IC₅₀ values using multiple replicates and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What methodologies determine degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and analyze products via LC-MS/MS .
- Metabolic Stability: Use liver microsomes or hepatocytes to identify Phase I/II metabolites, with UPLC-QTOF for structural elucidation .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life based on accelerated stability data .
Advanced: Which computational models predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to adenosine A₂A receptors using GROMACS, leveraging crystal structures (PDB: 6Z8) .
- QSAR Models: Train algorithms on datasets of purine derivatives with known PDE inhibitory activity to predict potency .
- Free Energy Perturbation (FEP): Calculate binding energy differences for substituent modifications (e.g., piperidinyl vs. morpholinyl groups) .
Advanced: How to achieve enantiomeric separation if chirality is introduced during synthesis?
Methodological Answer:
- Chiral Chromatography: Use columns with cellulose-/amylose-based stationary phases (e.g., Chiralpak AD-H) and optimize mobile phases (hexane:isopropanol gradients) .
- Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with reference data .
Advanced: How to assess stability in formulation matrices for preclinical studies?
Methodological Answer:
- Excipient Compatibility: Screen with common excipients (e.g., PEG, lactose) via DSC/TGA to detect interactions .
- Long-Term Stability: Store formulations at 25°C/60% RH and 40°C/75% RH, analyzing potency monthly via HPLC .
- Lyophilization: Test freeze-dried forms for reconstitution stability and particle size distribution (Malvern Mastersizer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
